Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline

Description

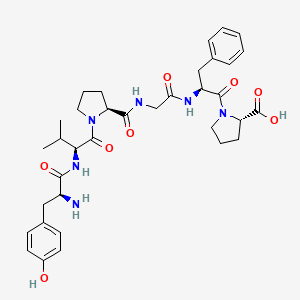

Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline (Tyr-Val-Pro-Gly-Phe-Pro) is a hexapeptide with the amino acid sequence Tyrosine-Valine-Proline-Glycine-Phenylalanine-Proline. Its structure includes a tyrosine residue at the N-terminus, a proline-rich central region, and a hydrophobic phenylalanine-proline motif at the C-terminus.

Properties

CAS No. |

137372-37-3 |

|---|---|

Molecular Formula |

C35H46N6O8 |

Molecular Weight |

678.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C35H46N6O8/c1-21(2)30(39-31(44)25(36)18-23-12-14-24(42)15-13-23)34(47)40-16-6-10-27(40)32(45)37-20-29(43)38-26(19-22-8-4-3-5-9-22)33(46)41-17-7-11-28(41)35(48)49/h3-5,8-9,12-15,21,25-28,30,42H,6-7,10-11,16-20,36H2,1-2H3,(H,37,45)(H,38,43)(H,39,44)(H,48,49)/t25-,26-,27-,28-,30-/m0/s1 |

InChI Key |

NBVNWULFQHYLQB-KGEMVMTLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing peptides such as this compound is solid-phase peptide synthesis (SPPS) . This technique involves the sequential addition of protected amino acid residues to a growing peptide chain anchored to an insoluble resin. The process is highly controlled, allowing for precise assembly of the peptide sequence.

- Resin and Scale : Typically, a resin such as TentaGel S Ram resin with a loading of 0.23 mmol/g amino function is used, with synthesis scales around 0.25 mmol.

- Protecting Groups : The Fmoc/tBu strategy is commonly applied, where the amino group is protected by Fmoc (9-fluorenylmethyloxycarbonyl) and side chains by tert-butyl groups.

- Coupling Reagents : Efficient coupling reagents facilitate the formation of peptide bonds between amino acids.

- Microwave-Assisted Automation : Modern synthesis often employs microwave-assisted automated synthesizers to accelerate coupling and deprotection steps, improving yield and purity.

- Cleavage and Deprotection : After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA, 90%) in the presence of scavengers such as water (5%), 1,4-dithiothreitol (DTT, 2.5%), and triisopropylsilane (TIS, 2.5%) to remove protecting groups and release the crude peptide.

Liquid-Phase Peptide Synthesis (LPPS)

An alternative to SPPS is liquid-phase peptide synthesis (LPPS) , where peptides are assembled in solution rather than on a solid support. This method is less common for complex peptides but can be used for shorter sequences or when specific purification strategies are desired.

- LPPS allows for purification at each step by precipitation or extraction.

- It is generally more time-consuming and requires careful control of reaction conditions.

Purification and Characterization

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Following synthesis and cleavage, the crude peptide mixture is purified by RP-HPLC using C18 columns to achieve high purity. Typical conditions include:

- Column: C18 RP-HPLC, PerfectSil 100 ODS3, 5 µm, 250 mm length

- Mobile Phase: Gradient elution with solvents such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)

- Temperature: Column heated to 40 °C

- Flow Rate and Gradient: As detailed in Table 1 below

| Time (min) | Flow (mL/min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (0.1% Formic Acid in Acetonitrile) |

|---|---|---|---|

| 0.00 | 0.5 | 98 | 2 |

| 0.50 | 0.5 | 98 | 2 |

| 11.50 | 0.5 | 70 | 30 |

| 11.51 | 0.5 | 10 | 90 |

| 13.00 | 0.5 | 10 | 90 |

| 13.10 | 0.5 | 98 | 2 |

| 16.00 | 0.5 | 98 | 2 |

Analytical Characterization

- Mass Spectrometry (MS) : UPLC-MS/MS is used to confirm molecular weight and purity.

- NMR Spectroscopy : Proton NMR and other NMR techniques help elucidate the conformation and sequence integrity of the peptide.

- Chromatographic Analysis : Retention times and peak purity are monitored during HPLC purification.

- Amino Acid Analysis : Post-synthesis amino acid profiling confirms the correct sequence.

Research Outcomes and Notes on Preparation

- The use of microwave-assisted SPPS has been shown to improve synthesis efficiency and peptide yield for proline-rich sequences such as this hexapeptide.

- The presence of proline residues requires careful control during synthesis due to cis/trans isomerization, which can affect folding and purification.

- The peptide’s aromatic residues (tyrosine and phenylalanine) contribute to its self-assembly and solubility properties, which must be considered during purification and formulation.

- Purification protocols often require optimization of solvent gradients and scavenger compositions to minimize side reactions and maximize purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific reagents depending on the desired modification, such as acylating agents for acylation.

Major Products Formed

Oxidation: Dityrosine, oxidized phenylalanine derivatives.

Reduction: Reduced peptide with modified disulfide bonds.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

The compound shows promise as a lead candidate for drug development targeting oxidative stress-related diseases. Its diverse amino acid composition suggests potential roles in modulating biological processes, including protein folding and interaction with other biomolecules, which are crucial for drug efficacy and stability.

Neuroprotective Effects:

Research indicates that peptides similar to tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline may have neuroprotective effects. They can potentially influence neurotransmitter systems, making them candidates for treating neurodegenerative diseases .

Therapeutic Conjugates:

Peptide therapeutic conjugates utilizing this compound could be developed to treat various conditions, including gastrointestinal disorders and neurodegenerative diseases. The specific sequence of the peptide may enhance its therapeutic efficacy by improving bioavailability and targeting specific tissues .

Cosmetic Applications

Skin Care Products:

The compound's ability to interact with skin cells makes it a valuable ingredient in cosmetics aimed at sensitive skin. Peptides are known for their high potency at low dosages, making them effective in formulations designed to improve skin barrier function and reduce inflammation .

Anti-Aging Formulations:

this compound can be incorporated into anti-aging products due to its potential to stimulate collagen synthesis and improve skin elasticity. Its structural properties may enhance the delivery of active ingredients in topical formulations .

Biochemical Research

Protein Interactions:

Studies on the interactions of this compound with other biomolecules are critical for understanding its biological functions. These interactions could reveal insights into its role in cellular signaling pathways and metabolic processes .

Diagnostic Potential:

The presence of this peptide in biological fluids may serve as a biomarker for certain diseases, particularly neurological disorders. Ongoing research aims to explore its diagnostic utility by correlating peptide levels with disease states .

Mechanism of Action

The mechanism of action of tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific context and application of the peptide .

Comparison with Similar Compounds

Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline (Tyr-Gly-Pro-Gly-Phe-Pro)

- Sequence : Tyr-Gly-Pro-Gly-Phe-Pro

- Key Difference : Substitution of valine with glycine at position 2.

- Implications :

- Glycine’s smaller size and flexibility may alter conformational stability compared to valine’s bulkier side chain.

- Reduced hydrophobicity at position 2 could impact membrane permeability or protein interactions.

- CAS No.: 137372-38-4 .

Glycyl-valyl-tyrosyl-valyl-histidyl-prolyl-valine (Gly-Val-Tyr-Val-His-Pro-Val)

L-Proline, 1-[N-(N-glycyl-L-phenylalanyl)-L-seryl]- (Gly-Phe-Ser-Pro)

- Sequence : Gly-Phe-Ser-Pro

- Key Differences: Shorter sequence (tetrapeptide) with serine replacing tyrosine and proline.

- CAS No.: 23827-99-8 .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Peptides

| Compound Name | Sequence | Molecular Formula | CAS No. | Key Features |

|---|---|---|---|---|

| Tyr-Val-Pro-Gly-Phe-Pro | Tyr-Val-Pro-Gly-Phe-Pro | C₃₄H₅₀N₆O₈ | Not Available | Proline-rich, hydrophobic C-terminus |

| Tyr-Gly-Pro-Gly-Phe-Pro | Tyr-Gly-Pro-Gly-Phe-Pro | C₃₂H₄₄N₆O₈ | 137372-38-4 | Flexible glycine at position 2 |

| Gly-Val-Tyr-Val-His-Pro-Val | Gly-Val-Tyr-Val-His-Pro-Val | C₃₅H₅₅N₉O₈ | 133605-55-7 | Histidine for metal binding |

| Gly-Phe-Ser-Pro | Gly-Phe-Ser-Pro | C₁₉H₂₆N₄O₆ | 23827-99-8 | Serine hydroxyl group |

Stability and Bioactivity

- Proline Content : Both Tyr-Val-Pro-Gly-Phe-Pro and Tyr-Gly-Pro-Gly-Phe-Pro exhibit high proline content, which may confer resistance to proteolytic degradation compared to peptides like Gly-Phe-Ser-Pro .

- Hydrophobicity : The phenylalanine-proline motif in Tyr-Val-Pro-Gly-Phe-Pro enhances lipid bilayer interaction, whereas Gly-Val-Tyr-Val-His-Pro-Val’s histidine residue introduces polar character .

Research Limitations and Notes

- Toxicity Data: No comprehensive toxicological studies are available for Tyr-Val-Pro-Gly-Phe-Pro. Similar peptides, such as those containing tyrosine derivatives, also lack complete safety profiles .

- Functional Studies : Most comparisons are structural; empirical data on binding affinity, pharmacokinetics, or in vivo efficacy are absent in the reviewed literature.

Q & A

Basic Research Questions

Q. What methodological approaches are optimal for synthesizing Tyr-Val-Pro-Gly-Phe-Pro with high purity and yield?

- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely employed. Key steps include:

- Resin selection : Rink amide resin for C-terminal amidation.

- Coupling efficiency : Use HOBt/DIC or Oxyma/DIC for proline-rich sequences to minimize steric hindrance.

- Deprotection : 20% piperidine in DMF for Fmoc removal.

- Cleavage : TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

- Validation : LC-MS (e.g., ESI-TOF) and HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) for purity assessment .

Q. How can researchers resolve discrepancies in Tyr-Val-Pro-Gly-Phe-Pro’s bioactivity data across studies?

- Approach :

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) using protocols from Clinical Pharmacokinetics (e.g., FDA guidelines for dose-response studies) .

- Meta-analysis : Apply Dunnett’s multiple comparison test to identify outliers in bioactivity datasets .

- Source validation : Cross-check peptide purity and storage conditions (e.g., lyophilization vs. aqueous solutions at -80°C) to rule out degradation artifacts .

Q. What techniques are recommended for structural characterization of Tyr-Val-Pro-Gly-Phe-Pro?

- Methods :

- NMR spectroscopy : 2D NOESY for proline ring conformation analysis in D2O at 298K .

- X-ray crystallography : Co-crystallization with stabilizing ligands (e.g., cyclodextrins) to overcome flexibility challenges .

- Circular dichroism (CD) : Monitor α-helix or β-sheet propensity in varying pH buffers .

Advanced Research Questions

Q. How can computational modeling predict Tyr-Val-Pro-Gly-Phe-Pro’s interaction with collagen-binding receptors?

- Protocol :

- Molecular docking : Use AutoDock Vina with collagen receptor (e.g., integrin α2β1) PDB structures.

- MD simulations : GROMACS with CHARMM36 force field to assess binding stability over 100 ns .

- Free energy calculations : MM-PBSA/GBSA to quantify binding affinity differences between wild-type and mutant peptides .

Q. What experimental designs mitigate confounding factors in studying Tyr-Val-Pro-Gly-Phe-Pro’s stability in biological matrices?

- Design framework :

- PICO model :

- Population : Serum/plasma samples.

- Intervention : Incubation at 37°C with protease inhibitors (e.g., PMSF, EDTA).

- Comparison : Stability in PBS vs. human serum.

- Outcome : Half-life via LC-MS/MS quantification .

- Control : Include scrambled-sequence peptides to isolate sequence-specific degradation effects .

Q. How do researchers reconcile contradictory findings on Tyr-Val-Pro-Gly-Phe-Pro’s role in fibrosis regulation?

- Analytical strategy :

- Pathway enrichment analysis : Use STRING or KEGG to map peptide-protein interactions in fibrotic pathways.

- Dose-response studies : Test concentrations from 1 nM–10 µM to identify biphasic effects (e.g., pro-fibrotic at low doses vs. anti-fibrotic at high doses) .

- Ethical compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) for in vivo models .

Data Contradiction Analysis

Q. Why do some studies report Tyr-Val-Pro-Gly-Phe-Pro as a collagenase inhibitor, while others classify it as a substrate?

- Resolution steps :

Enzyme specificity : Test against MMP-1, MMP-8, and MMP-13 using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

Kinetic analysis : Calculate (inhibition constant) vs. (substrate affinity) to determine mechanistic role .

Structural analogs : Compare activity of Tyr-Val-Pro-Gly-Phe-Pro with Pro-Gly deletion mutants .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.